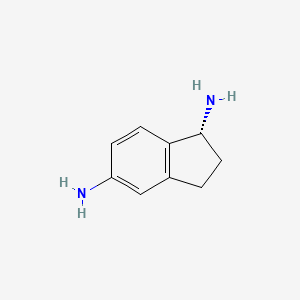

(R)-Indan-1,5-diamine

CAS No.:

Cat. No.: VC13766650

Molecular Formula: C9H12N2

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2 |

|---|---|

| Molecular Weight | 148.20 g/mol |

| IUPAC Name | (1R)-2,3-dihydro-1H-indene-1,5-diamine |

| Standard InChI | InChI=1S/C9H12N2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,10-11H2/t9-/m1/s1 |

| Standard InChI Key | YXCUCVFOTWGVOQ-SECBINFHSA-N |

| Isomeric SMILES | C1CC2=C([C@@H]1N)C=CC(=C2)N |

| SMILES | C1CC2=C(C1N)C=CC(=C2)N |

| Canonical SMILES | C1CC2=C(C1N)C=CC(=C2)N |

Introduction

Chemical Structure and Stereochemical Significance

(R)-Indan-1,5-diamine (C₉H₁₂N₂) features a fused bicyclic system of benzene and cyclopentane rings, with two primary amine groups at positions 1 and 5. The R-configuration at the 1-position is critical for enantioselective interactions in biological systems. Key structural parameters include:

The indane backbone provides rigidity, while the amines enable participation in coordination chemistry and hydrogen bonding, relevant to catalysis and drug design .

Synthetic Pathways and Optimization Strategies

Key Intermediate: 1-Indanone and Derivatives

The synthesis of (R)-Indan-1,5-diamine often begins with 1-indanone (CAS 83-33-0), a precursor validated in pharmaceutical intermediates . Key properties of 1-indanone include:

1-Indanone is functionalized via bromination at position 5, followed by oxime formation and hydrogenation to introduce amine groups. For example, CN105175272A details a method for R-5-bromo-1-aminoindane using 5-bromo-1-indanone oxime, hydrogenated with Raney nickel under ammoniacal conditions .

Enantioselective Synthesis

EP2181980A1 outlines a chiral resolution strategy for (R)-1-aminoindanes via Curtius rearrangement and diastereomeric carbamate formation . Adapting this approach:

-

Curtius Rearrangement: Convert 1-indanone to isocyanate using diphenylphosphoryl azide (DPPA).

-

Chiral Carbamate Formation: React with a chiral alcohol (e.g., (R)-phenylglycinol) to form diastereomeric carbamates.

-

Resolution and Hydrolysis: Separate diastereomers via crystallization, then hydrolyze to yield (R)-1-aminoindane.

For 1,5-diamine synthesis, bromination at position 5 (via electrophilic substitution) followed by amination (e.g., Gabriel synthesis) could introduce the second amine group.

Physicochemical and Spectroscopic Data

While direct data for (R)-Indan-1,5-diamine is limited, analogs provide insights:

Stability concerns include sensitivity to oxidation, necessitating storage under inert atmospheres .

Applications in Pharmaceutical Chemistry

Neurological Agents

(R)-1-Aminoindane derivatives like Rasagiline (anti-Parkinson’s drug) highlight the scaffold’s utility in CNS therapeutics . The 1,5-diamine variant could enhance blood-brain barrier permeability or serve as a monoamine oxidase (MAO) inhibitor precursor.

Catalysis and Materials Science

Chiral diamines are pivotal in asymmetric catalysis. For example, (R)-Indan-1,5-diamine could act as a ligand in transition-metal complexes for enantioselective hydrogenation or C–C bond formation.

Challenges and Future Directions

-

Stereochemical Purity: Ensuring >99% enantiomeric excess (ee) requires advanced resolution techniques (e.g., chiral HPLC) .

-

Scalability: Multi-step syntheses (e.g., bromination, amination) must optimize yields at scale.

-

Biological Profiling: In vitro assays to evaluate kinase inhibition or receptor binding are warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume